(2-Benzylcyclohexyl)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

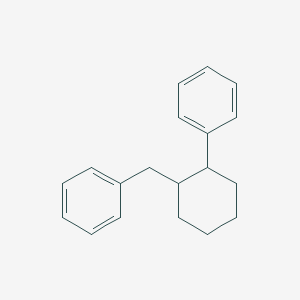

(2-Benzylcyclohexyl)benzene is an organic compound that features a cyclohexane ring substituted with a benzyl group and a phenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylcyclohexyl)benzene typically involves the alkylation of cyclohexylbenzene with benzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:

Cyclohexylbenzene+Benzyl chlorideBasethis compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate and selectivity. The reaction conditions typically include elevated temperatures (150-200°C) and pressures (1-5 MPa) to achieve high yields.

化学反应分析

Types of Reactions: (2-Benzylcyclohexyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., Pd/C) to reduce the benzyl group to a methyl group.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: H₂ gas, Pd/C catalyst, elevated temperatures and pressures.

Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃/H₂SO₄), alkylating agents (e.g., alkyl halides).

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Methyl-substituted cyclohexylbenzene.

Substitution: Halogenated, nitrated, or alkylated derivatives.

科学研究应用

(2-Benzylcyclohexyl)benzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

作用机制

The mechanism of action of (2-Benzylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The benzyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their activity. The cyclohexane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound.

相似化合物的比较

Cyclohexylbenzene: Lacks the benzyl group, making it less sterically hindered and more reactive in certain reactions.

Benzylcyclohexane: Similar structure but with the benzyl group attached to the cyclohexane ring, leading to different reactivity and properties.

Diphenylmethane: Contains two phenyl groups attached to a central carbon, differing in electronic and steric effects.

Uniqueness: (2-Benzylcyclohexyl)benzene is unique due to the presence of both a benzyl and a phenyl group on the cyclohexane ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for (2-Benzylcyclohexyl)benzene, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, using (2-bromoethyl)benzene derivatives (e.g., C₆H₅CH₂CH₂Br) as intermediates, reaction conditions (temperature, solvent, catalyst) significantly influence yields. A stepwise approach includes:

- Catalyst Screening : Test Lewis acids (AlCl₃, FeCl₃) or palladium-based catalysts for coupling efficiency .

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., di-alkylated species) and adjust stoichiometry. Table 1 : Example reaction parameters from analogous cyclohexylbenzene derivatives:

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | 65–78 | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 52–60 |

Q. How can the structural conformation of this compound be characterized experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Analysis : Assign peaks using ¹H/¹³C NMR to distinguish equatorial vs. axial substituents on the cyclohexane ring. Coupling constants (J-values) reveal spatial arrangements .

- X-ray Diffraction (XRD) : Resolve crystal packing and torsional angles between benzyl and cyclohexyl groups. For example, analogous compounds like (4-propylcyclohexyl)benzene show chair conformations with substituent-dependent ring puckering .

- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian or ORCA software) .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Methodological Answer: Follow tiered toxicological assessments:

- Cell Viability Assays : Use HepG2 (liver) or BEAS-2B (lung) cell lines with MTT/WST-1 reagents to measure IC₅₀ values .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

- Reactive Oxygen Species (ROS) Detection : Apply fluorescent probes (DCFH-DA) to quantify oxidative stress .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

Methodological Answer: Address discrepancies (e.g., conflicting catalytic efficiency or regioselectivity) via:

- Transition State Analysis : Use QM/MM simulations to map energy barriers for competing pathways (e.g., electrophilic substitution vs. hydrogen abstraction) .

- Solvent Effects Modeling : Apply COSMO-RS to predict solvation energies and compare with experimental kinetics .

- Machine Learning : Train models on existing cyclohexylbenzene datasets to predict reaction outcomes under untested conditions .

Q. What strategies mitigate data variability in quantifying this compound in environmental samples?

Methodological Answer: Improve reproducibility through:

- Internal Standardization : Use deuterated analogs (e.g., C₆D₅CH₂CH₂Br) to correct for matrix effects in GC-MS/LC-MS .

- Extraction Protocol Harmonization : Compare SPE (solid-phase extraction) vs. liquid-liquid extraction for recovery rates .

- Interlaboratory Calibration : Share reference materials (e.g., NIST-certified standards) to align detection limits .

Q. How can asymmetric catalysis be applied to synthesize enantiomerically enriched derivatives of this compound?

Methodological Answer: Design chiral catalysts or auxiliaries:

- Chiral Ligand Screening : Test BINAP or Salen ligands in Pd-catalyzed asymmetric alkylation .

- Dynamic Kinetic Resolution : Exploit ring-flipping dynamics of the cyclohexane moiety to bias enantiomer formation .

- Enantiomeric Excess (ee) Analysis : Use chiral HPLC columns (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy .

属性

IUPAC Name |

(2-benzylcyclohexyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22/c1-3-9-16(10-4-1)15-18-13-7-8-14-19(18)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRUOVOYKWVSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。